CID 156592260
Description
Based on contextual clues from related entries, CID 156592260 may belong to the oscillatoxin family of natural products. Oscillatoxins are marine-derived polyketides with complex macrocyclic structures, often studied for their bioactive properties . For example, oscillatoxin D (CID 101283546) and its derivatives, such as 30-methyl-oscillatoxin D (CID 185389), share structural motifs like fused ether rings and hydroxyl groups, which are critical for their biological activity .
Properties
Molecular Formula |
C42H56K2O16 |
|---|---|
Molecular Weight |
895.1 g/mol |
InChI |
InChI=1S/C42H58O16.2K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-22,24,28-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;/q;2*+1/p-2/t19-,21-,22-,24-,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1 |
InChI Key |
CKVHCJAVIKXAKY-NPIFATTISA-L |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C]([C]([C@H](O6)C(=O)O)O)O)O[C@H]7[C]([C]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[K+].[K+] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C([C]([C](C(O4)C(=O)O)O)O)OC5[C]([C](C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 156592260 involves specific synthetic routes and reaction conditions. One method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate can then be further processed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Identified Limitations in Available Data
-
No direct experimental data : None of the provided sources (PubMed, EPA, clinical trials) include studies or synthetic pathways for CID 156592260.
-
Discrepancies in identifiers : The PubChem entry ( ) corresponds to CID 156619060, a distinct compound with unrelated molecular properties.
General Insights from Structural Analogues
While this compound lacks direct data, analogous compounds with acetamide and hydroxyl groups (e.g., CID 156619060) suggest potential reactivity trends:
| Reaction Type | Typical Reagents/Conditions | Expected Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Ketones, carboxylic acids |
| Reduction | LiAlH₄, H₂/Pd | Alcohols, amines |
| Hydrolysis | Acidic/basic aqueous conditions | Cleaved acetamides, free amines |
Note: These are generalized predictions and not verified for this compound.
Recommendations for Further Research
To address the knowledge gap:
-
Consult authoritative databases : Perform a targeted search in PubChem or SciFinder using the exact identifier.
-
Explore synthetic literature : Review journals specializing in organic synthesis for disclosed methods involving this compound.
-
Validate sources : Exclude non-peer-reviewed platforms (e.g., BenchChem) as per user instructions.
Scientific Research Applications
CID 156592260 has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which CID 156592260 exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, altering their activity and thereby influencing biological pathways. The exact molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares CID 156592260 (inferred properties) with structurally related oscillatoxin derivatives and other bioactive compounds from the evidence:
Key Findings
Structural Similarities :
- Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) share macrocyclic backbones, suggesting this compound may exhibit similar complexity. Methylation or hydroxylation patterns in these compounds often correlate with bioactivity and metabolic stability .
- In contrast, betulin (CID 72326) and taurocholic acid (CID 6675) represent distinct chemical classes (triterpenes and bile acids, respectively), highlighting the diversity of bioactive compounds in PubChem .
Functional Overlaps: Oscillatoxins are implicated in ion channel modulation and cytotoxicity, whereas betulin derivatives show antiviral and anti-inflammatory effects .
Analytical Characterization: Mass spectrometry (MS) and collision-induced dissociation (CID) techniques, as described in , are critical for differentiating structural isomers (e.g., ginsenosides). Similar methods could resolve this compound’s fragmentation patterns if experimental data were available .
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